3-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole
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Overview
Description
3-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a sec-butoxymethyl group at position 3, a cyclopentyl group at position 1, and an iodine atom at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with cyclopentyl halide under basic conditions.
Addition of the sec-butoxymethyl group: This is typically done via a nucleophilic substitution reaction using sec-butyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.
Oxidation products: These can include various oxidized derivatives such as ketones or carboxylic acids.
Coupling products: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
3-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom and the sec-butoxymethyl group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, signal transduction, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole: Lacks the iodine atom, which can affect its reactivity and biological activity.
3-(sec-butoxymethyl)-1-cyclopentyl-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, which can influence its chemical properties and reactivity.
3-(sec-butoxymethyl)-1-cyclopentyl-4-chloro-1H-pyrazole:
Uniqueness
The presence of the iodine atom in 3-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole makes it unique compared to its analogs. Iodine is a larger halogen and can participate in specific interactions such as halogen bonding, which can influence the compound’s reactivity, stability, and biological activity. This uniqueness can be leveraged in designing new compounds with desired properties for various applications.
Properties
IUPAC Name |
3-(butan-2-yloxymethyl)-1-cyclopentyl-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21IN2O/c1-3-10(2)17-9-13-12(14)8-16(15-13)11-6-4-5-7-11/h8,10-11H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZOHDAWLMWRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1I)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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